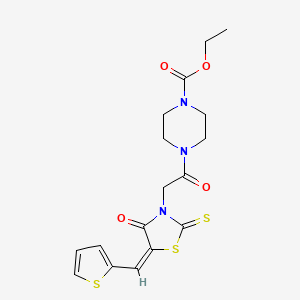

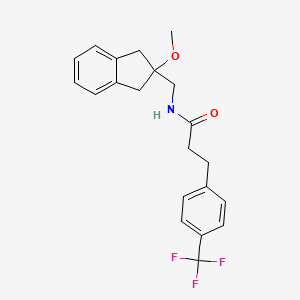

![molecular formula C16H11F3N2O2S B2810144 Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide CAS No. 339099-83-1](/img/structure/B2810144.png)

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the appropriate phenyl and oxadiazole precursors. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The sulfoxide group could be introduced through oxidation of a corresponding sulfide precursor.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and Anticancer Activities : Novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups synthesized through 1,3-dipolar cycloaddition showed promising anticancer activities against MCF-7 cells (Dürüst et al., 2014).

Chemosensory Properties : Compounds containing 1,3,4-oxadiazole groups have been studied for their chemosensory properties, showing potential as colorimetric fluoride chemosensors (Ma et al., 2013).

Chemical Properties and Reactions

Reactivity and Rearrangements : The reactivity of certain 1,2,4-oxadiazoles has been explored, revealing their potential in organic synthesis and rearrangements involving a sulfur atom (Vivona et al., 1977).

Synthesis of Heterocycles : Modified aza heterocycles have been synthesized based on 1,2,4-oxadiazoles, demonstrating the versatility of these compounds in organic chemistry (Tyrkov, 2006).

Applications in Material Science

- Organic Light-Emitting Diodes (OLEDs) : Iridium emitters with 1,3,4-oxadiazole as ancillary ligands have been developed for efficient OLEDs with low efficiency roll-off (Jin et al., 2014).

Miscellaneous Applications

Corrosion Inhibition : 1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion in mild steel, demonstrating their potential in material protection (Ammal et al., 2018).

Spectral Studies : The absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles have been analyzed, revealing insights into their electronic properties (Gaenko et al., 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to act as agonists for the peroxisome proliferator-activated receptor . This receptor plays a crucial role in the regulation of central inflammation .

Mode of Action

For instance, as a peroxisome proliferator-activated receptor agonist, it could potentially bind to the receptor and enhance its activity .

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist, it could influence pathways related to inflammation and metabolic processes .

Result of Action

If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate inflammation and metabolic processes at the cellular level .

Propiedades

IUPAC Name |

5-(2-methylsulfinylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S/c1-24(22)13-5-3-2-4-12(13)15-20-14(21-23-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCGHXAFXWZWEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

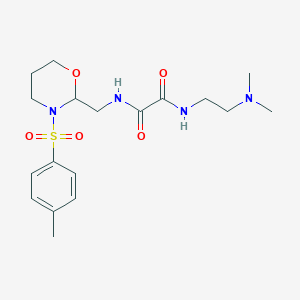

![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)

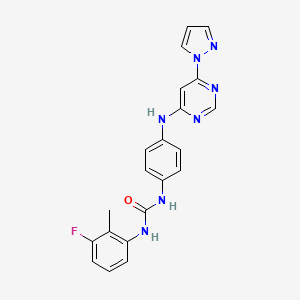

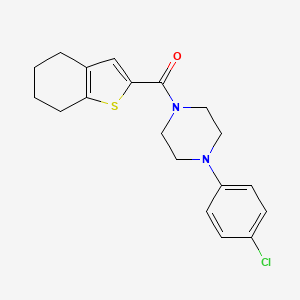

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2810071.png)

![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)

![2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2810077.png)

![5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2810079.png)

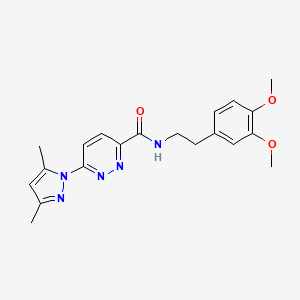

![methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2810081.png)

![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2810084.png)